3-fluoro-4-(3-methyl-1H-pyrazol-1-yl)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-fluoro-4-(3-methyl-1H-pyrazol-1-yl)benzonitrile is an organic compound that belongs to the class of aromatic nitriles It features a benzene ring substituted with a fluorine atom, a nitrile group, and a pyrazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-4-(3-methyl-1H-pyrazol-1-yl)benzonitrile typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the fluorine atom: This step often involves the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide.
Nitrile group introduction: This can be done via a Sandmeyer reaction, where an aryl amine is converted to an aryl nitrile using copper(I) cyanide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
3-fluoro-4-(3-methyl-1H-pyrazol-1-yl)benzonitrile can undergo various chemical reactions, including:
Substitution reactions: The fluorine atom can be replaced by other substituents under appropriate conditions.
Oxidation and reduction reactions: The nitrile group can be reduced to an amine or oxidized to a carboxylic acid.
Coupling reactions: The compound can participate in Suzuki-Miyaura or Heck coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution reactions: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Oxidation and reduction reactions: Reducing agents like lithium aluminum hydride or oxidizing agents like potassium permanganate.
Coupling reactions: Palladium catalysts and bases like potassium carbonate in solvents such as dimethylformamide.
Major Products
Substitution reactions: Products with different substituents replacing the fluorine atom.
Oxidation and reduction reactions: Amines or carboxylic acids derived from the nitrile group.
Coupling reactions: Biaryl or styrene derivatives.
Wissenschaftliche Forschungsanwendungen
3-fluoro-4-(3-methyl-1H-pyrazol-1-yl)benzonitrile has several applications in scientific research:
Medicinal chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials science: The compound can be incorporated into polymers or other materials to impart specific properties such as fluorescence or conductivity.
Biological studies: It can be used as a probe to study biological processes or as a ligand in biochemical assays.
Wirkmechanismus
The mechanism of action of 3-fluoro-4-(3-methyl-1H-pyrazol-1-yl)benzonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The fluorine atom can enhance binding affinity and selectivity due to its electronegativity and ability to form hydrogen bonds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-fluoro-4-(4-methyl-1H-pyrazol-1-yl)benzonitrile
- 4-fluoro-3-(3-methyl-1H-pyrazol-1-yl)benzonitrile
- 3-chloro-4-(3-methyl-1H-pyrazol-1-yl)benzonitrile
Uniqueness
3-fluoro-4-(3-methyl-1H-pyrazol-1-yl)benzonitrile is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. The fluorine atom can enhance metabolic stability, binding affinity, and selectivity, making this compound particularly valuable in drug discovery and development.
Eigenschaften
CAS-Nummer |
1247592-75-1 |
---|---|
Molekularformel |
C11H8FN3 |
Molekulargewicht |
201.20 g/mol |
IUPAC-Name |
3-fluoro-4-(3-methylpyrazol-1-yl)benzonitrile |
InChI |
InChI=1S/C11H8FN3/c1-8-4-5-15(14-8)11-3-2-9(7-13)6-10(11)12/h2-6H,1H3 |
InChI-Schlüssel |
OLHRXTZWPLISBQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN(C=C1)C2=C(C=C(C=C2)C#N)F |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.